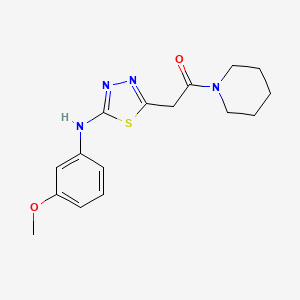
2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : 366.44 g/mol
- CAS Number : 5487-02-5
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study by Alam et al. (2020) reviewed similar compounds and found that many demonstrated potent inhibitory effects on human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .
In particular, derivatives of 1,3,4-thiadiazole have shown promising results:
- IC50 Values : The IC50 values for some derivatives ranged from 0.04 to 23.6 µM, indicating varying levels of potency against different cancer types.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Antimicrobial Activity
Thiadiazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds possess activity against a range of bacterial strains. For instance:
- Compounds with a similar thiadiazole structure demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.
Case Studies
Several studies have specifically evaluated the biological activity of related thiadiazole derivatives:
- Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant growth inhibition in various cancer cell lines, with the most active compound showing an IC50 value as low as 4.27 µg/mL against SK-MEL-2 cells .
- Polkam et al. (2015) synthesized a series of 5-(2,5-dimethoxyphenyl)-2-substituted thiadiazoles and tested them against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, finding a maximum cytotoxicity inhibition of 68.28% .
Mechanistic Insights
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been observed to cause accumulation in specific phases of the cell cycle, thereby inhibiting proliferation.
Eigenschaften
IUPAC Name |
2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-13-7-5-6-12(10-13)17-16-19-18-14(23-16)11-15(21)20-8-3-2-4-9-20/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEBLSYQFRBSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













